![molecular formula C14H12O3 B1606688 5-Methoxy-2-phenylbenzoic acid CAS No. 92254-27-8](/img/structure/B1606688.png)
5-Methoxy-2-phenylbenzoic acid
Overview
Description
5-Methoxy-2-phenylbenzoic acid is a compound with the molecular formula C14H12O3 and a molecular weight of 228.24 . It is also known by its IUPAC name, 4-methoxy [1,1’-biphenyl]-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12O3/c1-17-11-7-8-12 (13 (9-11)14 (15)16)10-5-3-2-4-6-10/h2-9H,1H3, (H,15,16) and the InChI key is FNXYJNSEVNHBFK-UHFFFAOYSA-N . The compound has a complexity of 258 and a topological polar surface area of 46.5Ų .Physical And Chemical Properties Analysis
This compound has a density of 1.193g/cm3 . The boiling point, melting point, and other physical properties were not found in the search results.Scientific Research Applications
Synthesis and Applications in Material Science
5-Methoxy-2-phenylbenzoic acid, as part of the broader group of m-aryloxy phenols, has been identified for its potential in the synthesis of complex m-aryloxy phenols with functional groups such as esters, nitriles, and halogens. These functional groups impart specific properties to the compounds, making them valuable in the production of materials like plastics, adhesives, and coatings. Specifically, m-aryloxy phenols, including derivatives of this compound, are used to enhance thermal stability and flame resistance of these materials. They are also explored for their antioxidant, ultraviolet absorber, and flame retardant properties, which are critical in various industries ranging from construction to consumer goods.
Role in Pharmaceutical and Biotechnological Research
While direct references to the pharmaceutical and biotechnological applications of this compound specifically are scarce, the broader category of phenolic compounds, to which it belongs, has been extensively studied for potential biological activities. Phenolic compounds are known for their antioxidant, antimicrobial, anti-inflammatory, and antiproliferative properties. Such properties make them candidates for drug development and the creation of new therapies targeting various diseases and conditions. The research into phenolic acids, including this compound, is driven by their capacity to act as effective free radical scavengers, which is a fundamental trait for compounds used in health-related applications.
Contributions to Environmental and Microbiological Studies
This compound is also relevant in environmental and microbiological studies. The compound's potential applications in these areas are tied to its chemical properties, which may influence research into pollutant degradation, microbial growth control, and the development of environmentally friendly materials. However, specific studies or applications within these domains require further exploration to determine the compound's efficacy and safety in environmental and microbiological contexts.
Mechanism of Action
Target of Action
It is structurally similar to mefenamic acid , a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
This inhibition results in decreased production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
Given its structural similarity to mefenamic acid, it may also impact the arachidonic acid pathway, leading to a decrease in prostaglandin synthesis .
Result of Action
If it functions similarly to mefenamic acid, it may result in reduced inflammation and pain due to decreased prostaglandin production .
properties
IUPAC Name |
5-methoxy-2-phenylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXYJNSEVNHBFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60311841 | |
Record name | 5-methoxy-2-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92254-27-8 | |
Record name | 92254-27-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methoxy-2-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60311841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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